2H,2'H-[5,5'-bichromene]-2,2'-dione
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Overview
Description
Preparation Methods
The synthesis of 2H,2’H-[5,5’-bichromene]-2,2’-dione can be achieved through several synthetic routes. One common method involves the Perkin condensation followed by intramolecular lactonization . This method uses para-substituted 2-hydroxybenzaldehydes, succinic acid anhydride, and sodium succinate under thermal or microwave conditions . The reaction proceeds smoothly under microwave irradiation, resulting in higher yields and shorter reaction times compared to classical thermal conditions .
Chemical Reactions Analysis
2H,2’H-[5,5’-bichromene]-2,2’-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H,2’H-[5,5’-bichromene]-2,2’-dione has numerous scientific research applications. It has been studied for its potential anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Additionally, it has been used in materials science and organic synthesis due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2H,2’H-[5,5’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Similarly, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
2H,2’H-[5,5’-bichromene]-2,2’-dione is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include 2H-chromenes and 4H-chromenes, which also exhibit a wide range of biological activities . 2H,2’H-[5,5’-bichromene]-2,2’-dione stands out due to its higher potency and selectivity in certain applications .
Properties
CAS No. |
10458-27-2 |
---|---|
Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-(2-oxochromen-5-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-7-13-11(3-1-5-15(13)21-17)12-4-2-6-16-14(12)8-10-18(20)22-16/h1-10H |
InChI Key |
TWCUCMGTSGRBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)C3=C4C=CC(=O)OC4=CC=C3 |
Origin of Product |
United States |
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